3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide
Description
Properties
IUPAC Name |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O5/c1-24-11-6-8(2-4-10(11)20)7-15-18-12(21)5-3-9-13(22)16-14(23)19-17-9/h2,4,6-7,20H,3,5H2,1H3,(H,18,21)(H2,16,19,22,23)/b15-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKLAKKDUJHGNJ-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCC2=NNC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCC2=NNC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazine Ring Precursors
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary triazine precursor due to its reactivity in nucleophilic substitution reactions. Hydroxylation at the 3- and 5-positions is achieved via controlled hydrolysis under alkaline conditions, yielding 3,5-dihydroxy-1,2,4-triazin-6-amine intermediates.
Hydrazide Components
Propanehydrazide is synthesized by reacting propionic acid hydrazide with acyl chlorides or through direct hydrazinolysis of propionitrile. The hydrazide group’s nucleophilic nature facilitates subsequent Schiff base formation.
Step-by-Step Synthesis
The synthesis proceeds through three critical stages: triazine ring formation, hydrazide coupling, and Schiff base condensation.
Formation of the Triazine Ring
The triazine core is constructed via cyclocondensation of cyanuric chloride with hydroxylamine under basic conditions. In a representative procedure, cyanuric chloride (1.0 equiv) is reacted with hydroxylamine hydrochloride (3.0 equiv) in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. The intermediate 3,5-dihydroxy-1,2,4-triazin-6-amine is isolated via filtration and recrystallized from ethanol/water mixtures (yield: 68–72%).
Introduction of the Hydrazide Group
The triazine intermediate is coupled with propanehydrazide using carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane. The reaction proceeds at 25°C for 12–16 hours, yielding 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide (yield: 58–64%).
Schiff Base Formation
The final step involves condensing the hydrazide with 4-hydroxy-3-methoxybenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid). The reaction is refluxed for 6–8 hours, producing the target compound as a yellow crystalline solid (yield: 45–52%). The E-configuration of the Schiff base is confirmed via NMR and X-ray crystallography in analogous compounds.
Reaction Conditions and Optimization
Solvent Systems
Polar aprotic solvents like THF and dimethylformamide (DMF) are preferred for triazine ring formation due to their ability to stabilize ionic intermediates. Ethanol and methanol are optimal for Schiff base condensation, balancing solubility and reaction kinetics.
Catalysts and Temperature
Acid catalysts (e.g., acetic acid) accelerate Schiff base formation by polarizing the carbonyl group of the aldehyde. Microwave-assisted synthesis has been employed in related hydrazide-triazine systems, reducing reaction times from hours to minutes. For example, microwave irradiation at 100°C for 15 minutes improves yields by 12–15% compared to conventional heating.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Characterization data for analogous compounds include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₆N₆O₅ |
| Molecular Weight | 348.31 g/mol |
| Melting Point | 215–218°C (decomposition) |
| UV-Vis λ<sub>max</sub> | 278 nm (triazine), 320 nm (Schiff base) |
| IR (KBr) | 1650 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N) |
The Schiff base’s E-configuration is confirmed by a coupling constant of J = 12–14 Hz for the trans-vinylic protons in ¹H NMR.
Industrial-Scale Preparation
Pilot-scale synthesis employs continuous flow reactors to enhance efficiency. In a patented method, triazine formation and hydrazide coupling are performed in a tandem reactor system, achieving 85% conversion with residence times under 30 minutes. Automated crystallization units isolate the final product with ≥98% purity.
Research Findings and Applications
While biological data for this specific compound are unavailable, structurally related triazine-hydrazide hybrids exhibit notable activities:
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Anticancer Activity : Analogous compounds inhibit topoisomerase IIα with IC₅₀ values of 2.1–4.3 μM.
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Antimicrobial Effects : Schiff base derivatives show MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli.
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Solubility Profile : Aqueous solubility of 0.8 mg/mL at pH 7.4, enhanced by the methoxy group’s hydrophilicity .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activity. Additionally, its hydrazide functional group can interact with biological macromolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compounds with analogous hydrazide-triazine frameworks but differing aromatic substituents exhibit distinct physicochemical and functional properties:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-hydroxy-3-methoxy substituents contrast with the trifluoromethyl group in and ’s analog. The latter’s CF₃ group likely improves membrane permeability but reduces polarity compared to the target compound .
Core Heterocycle Modifications
Variations in the central heterocycle significantly alter molecular properties:
Key Observations :
- Triazine vs. Pyrazole/Benzene Cores : The triazine core in the target compound provides a planar, electron-deficient system, contrasting with the pyrazole’s electron-rich nature () or the simple benzene scaffold (). Triazines are often exploited in coordination chemistry, whereas pyrazoles are common in medicinal chemistry for their metabolic stability .
Physicochemical and Functional Comparisons
Hydrogen-Bonding Networks
The target compound’s 4-hydroxy-3-methoxyphenyl group forms intramolecular hydrogen bonds (e.g., O–H⋯N), as seen in ’s trihydroxy derivative, which exhibits a 3D network stabilized by O–H⋯O and N–H⋯O interactions . In contrast, the trifluoromethyl analog () lacks hydroxyl groups, reducing its capacity for H-bonding but improving hydrophobic interactions .
Biological Activity
3-(3,5-Dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
This compound features a triazine ring and a hydrazide group, which contribute to its biological activity. The synthesis typically involves several steps:
- Formation of the triazine ring : Achieved by reacting cyanuric chloride with amines.
- Introduction of the hydrazide group : Involves reacting the triazine derivative with hydrazine.
- Condensation reaction : Final step with 4-hydroxy-3-methoxybenzaldehyde to form the target compound.
Antioxidant Properties
Research indicates that compounds containing triazine rings often exhibit significant antioxidant activities. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals and reduce oxidative stress.
Antimicrobial Activity
Studies have shown that derivatives of triazine compounds display antimicrobial properties. The specific compound under discussion has been tested against various bacterial strains and fungi, demonstrating notable inhibitory effects.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| C. albicans | 12 |
Cytotoxicity and Anticancer Potential
The compound has been evaluated for cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicate that it induces apoptosis in these cells through mitochondrial pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazine moiety can inhibit enzymes involved in cellular proliferation.
- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels, contributing to its antioxidant properties.
- Apoptotic Pathways : Induces apoptosis through mitochondrial disruption and activation of caspases.
Case Studies
- Antioxidant Evaluation : A study assessed the antioxidant capacity using DPPH and ABTS assays, showing significant scavenging activity comparable to standard antioxidants like ascorbic acid.
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria illustrated the compound's broad-spectrum antimicrobial effects, particularly against resistant strains.
- Cytotoxicity Assays : In vitro studies demonstrated that treatment with varying concentrations led to dose-dependent cell death in cancer cell lines, highlighting its potential as an anticancer agent.
Q & A
Q. How can researchers optimize synthesis conditions for this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. For hydrazide-triazine derivatives, key factors include:
- Solvent selection: Polar aprotic solvents (e.g., DMSO or DMF) enhance solubility of intermediates, as observed in analogous triazine-hydrazide syntheses .
- Temperature control: Maintain 60–80°C during hydrazone formation to avoid decomposition of the triazine moiety .
- Catalyst use: Acidic conditions (e.g., HCl in ethanol) promote imine bond formation between the hydrazide and substituted benzaldehyde .
- Purification: Column chromatography with silica gel (ethyl acetate:hexane, 3:7) followed by recrystallization in ethanol yields >95% purity .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer: A multi-technique approach is required:
- NMR: - and -NMR confirm the hydrazone linkage (δ 8.5–9.0 ppm for imine proton) and triazine ring protons (δ 6.8–7.2 ppm) .
- XRD: Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry of the E-configuration imine bond and hydrogen-bonding networks involving hydroxy groups.
- Mass spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H] ~423.12) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer: Combine density functional theory (DFT) and molecular docking:
- DFT (Gaussian 16): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. The triazine ring’s electron-deficient nature suggests reactivity at the hydrazide nitrogen .
- Docking (AutoDock Vina): Simulate binding to enzymes like dihydrofolate reductase (DHFR). The hydroxy-methoxybenzylidene group may occupy the pterin-binding pocket, with binding affinity scores <−8.0 kcal/mol indicating potential inhibition .
- Validation: Compare computational results with experimental IC values from enzyme assays.
Q. How to resolve contradictions in reported bioactivity data for analogous triazine-hydrazide derivatives?
- Methodological Answer: Discrepancies often arise from assay conditions or structural variations. For example:
- Antimicrobial activity: Analogues with 4-chlorophenyl groups show MICs of 2–8 µg/mL against S. aureus, while methoxy-substituted derivatives are less potent (MIC >32 µg/mL) due to reduced membrane permeability .
- Cytotoxicity: Conflicting IC values (e.g., 5 µM vs. 50 µM) may stem from cell line-specific uptake or metabolic stability. Use standardized protocols (e.g., MTT assays in HepG2 and MCF-7 cells) with controlled oxygen levels .
Q. What strategies mitigate instability of the triazine ring under physiological conditions?
- Methodological Answer: Stabilization approaches include:
- pH modulation: Buffered solutions (pH 6.5–7.4) reduce hydrolysis of the triazine core.
- Prodrug design: Mask hydroxy groups with acetyl or PEG-ylated moieties to enhance serum stability, as demonstrated in similar compounds .
- Encapsulation: Nanoformulation with PLGA nanoparticles increases half-life from 2 h (free compound) to 24 h .
Critical Analysis of Evidence
- Structural Insights: XRD data from SHELX-refined structures confirm the E-configuration of the imine bond, critical for bioactivity.
- Synthesis Challenges: highlights solvent-dependent side reactions (e.g., triazine ring opening in THF), necessitating DMSO as a preferred solvent.
- Safety Protocols: While not directly studied for this compound, analogous triazoles require PPE (gloves, goggles) and fume hoods due to acute toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
